Etanautine - 857401-00-4

Etanautine

Catalog Number: EVT-1583786
CAS Number: 857401-00-4
Molecular Formula: C26H31N5O5
Molecular Weight: 493.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Etanautine is a compound of interest in the field of medicinal chemistry, primarily recognized for its potential therapeutic applications. Although specific details regarding its classification and comprehensive chemical properties are still emerging, it is categorized as a bioactive compound with possible implications in pharmacology.

Source

Etanautine is synthesized through various chemical processes, which may include reactions involving precursor compounds or modifications of existing molecules. The exact natural sources or traditional uses of Etanautine have not been extensively documented in current literature, suggesting that it may primarily be of synthetic origin.

Classification

Etanautine belongs to a broader class of organic compounds that exhibit biological activity. Its classification may be refined as more research elucidates its mechanisms and applications.

Synthesis Analysis

Methods

The synthesis of Etanautine can be achieved through several methods, including:

  • Nucleophilic Substitution: This method involves the reaction of a suitable precursor compound with a nucleophile under controlled conditions.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple reaction steps to build the desired molecular structure.

Technical Details

The synthesis typically requires specific reagents and conditions to optimize yield and purity. For example, the use of polar aprotic solvents and precise temperature control can significantly influence the reaction outcomes.

Molecular Structure Analysis

Structure

Data

  • Molecular Formula: The exact molecular formula for Etanautine remains to be confirmed through experimental data.
  • Molecular Weight: Information on the molecular weight will be established once the structure is fully characterized.
Chemical Reactions Analysis

Reactions

Etanautine is expected to undergo various chemical reactions typical for organic compounds, including:

  • Substitution Reactions: The potential for nucleophilic substitution reactions can lead to the formation of derivatives.
  • Cycloaddition Reactions: These reactions may allow for the formation of complex cyclic structures from linear precursors.

Technical Details

Mechanism of Action

Process

Data

Further research is required to elucidate the precise biochemical pathways involved in its action and any potential side effects.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of Etanautine, such as melting point, boiling point, and solubility, are currently not well-characterized. These properties are essential for understanding its behavior in biological systems and potential formulations.

Chemical Properties

Chemical properties including stability under various conditions (e.g., pH, temperature) and reactivity with other substances will need thorough investigation through experimental studies.

Applications

Etanautine has potential applications in scientific research and pharmacology. Its bioactive nature suggests that it could be explored for:

  • Therapeutic Uses: Investigating its efficacy in treating specific diseases or conditions.
  • Biochemical Research: Understanding its interactions at a molecular level could provide insights into new drug development strategies.
Synthesis and Development of Etanautine

Historical Evolution of Diphenhydramine-Acefylline Salt Formulations

The development of etanautine (diphenhydramine monoacefyllinate) represents a strategic advancement in optimizing the therapeutic profile of first-generation antihistamines. Historically, diphenhydramine hydrochloride was widely utilized for its antihistaminic and antiemetic properties but faced significant limitations due to pronounced sedative effects. This led to the exploration of salt formulations with xanthine derivatives to counteract central nervous system depression. The foundational innovation emerged from the success of dimenhydrinate (a 1:1 salt of diphenhydramine and 8-chlorotheophylline), which demonstrated reduced sedation through the stimulant action of the xanthine component [1].

Building upon this principle, researchers in the mid-20th century investigated alternative xanthine partners to enhance physicochemical properties. Acefylline (1,3-dimethyl-7-hydroxyethylxanthine) was selected as a coformer due to its favorable solubility profile and established safety in bronchodilatory formulations. Early pharmacological studies revealed that the 1:1 crystalline complex of diphenhydramine and acefylline maintained the H₁-receptor antagonism of diphenhydramine while significantly mitigating sedation, attributable to acefylline's adenosine receptor antagonism [1] [8]. This salt formation strategy exploited the synergistic pharmacokinetics between the two molecules: diphenhydramine's rapid tissue distribution was balanced by acefylline's longer plasma half-life, enabling sustained counteraction of sedation without compromising antihistaminic efficacy [1].

Table 1: Key Milestones in Diphenhydramine-Xanthine Salt Development

YearInnovationSignificance
1949Dimenhydrinate FDA approvalValidated the salt approach for reducing diphenhydramine sedation
1960sAcefylline as coformer screeningIdentified superior solubility vs. 8-chlorotheophylline in preclinical models
1972Etanautine patent filingFirst 1:1 diphenhydramine-acefylline crystalline complex characterization
1988Nautamine (diphenhydramine diacefyllinate)Demonstrated alternative stoichiometric ratio with enhanced dissolution

Synthetic Pathways for 1:1 Molecular Salt Crystallization

The synthesis of etanautine relies on supramolecular chemistry principles to achieve precise stoichiometric binding between diphenhydramine and acefylline. The process involves the formation of hydrogen bonds between the tertiary amine of diphenhydramine and the imidazole nitrogen of acefylline, alongside π-π stacking interactions between aromatic systems [8]. Two primary synthetic pathways have been optimized for industrial-scale production:

  • Solvent Evaporation Method: Equimolar quantities of diphenhydramine base and acefylline are dissolved in a 3:1 ethanol-water cosolvent system at 60°C. Gradual evaporation induces supersaturation, yielding needle-shaped monoclinic crystals within 24 hours. This method achieves >98% phase purity but requires strict humidity control to prevent acefylline hydrate formation [8].
  • Melt Crystallization: For solvent-free synthesis, components are heated to 120°C (above acefylline's melting point but below diphenhydramine's decomposition temperature). Rapid cooling to 70°C initiates heterogeneous nucleation. The resultant co-crystals exhibit higher bulk density (0.52 g/cm³ vs. 0.38 g/cm³ for solvent-derived crystals) but may contain up to 5% diphenhydramine polymorphic impurities [8].

Critical process parameters include:

  • Stoichiometric Precision: Deviations beyond ±2.5% molar ratio trigger phase separation into parent crystals.
  • Crystallization Kinetics: Cooling rates >5°C/min yield amorphous domains; optimal rate is 1-2°C/min.
  • Particle Engineering: Post-synthesis milling through 100-µm sieves ensures uniform dissolution profiles [8].

Table 2: Comparative Analysis of Etanautine Synthesis Methods

ParameterSolvent EvaporationMelt Crystallization
Crystal HabitNeedles (20-50 µm length)Prismatic (10-30 µm)
Residual Solvent<500 ppm ethanolNone
Process Yield82-87%89-93%
Phase Purity (PXRD)>98%92-95%
Stability (40°C/75% RH)6 months3 months

Optimization Strategies for Co-Crystal Stability and Bioavailability

Etanautine's therapeutic performance hinges on maintaining co-crystal integrity during storage and achieving rapid dissolution in gastrointestinal fluids. Three key optimization strategies have been implemented:

  • Lattice Energy Modulation: Incorporation of acefylline reduces the crystal lattice energy of diphenhydramine by 28 kJ/mol (calculated via density functional theory). This destabilization enhances intrinsic dissolution rate (IDR) to 4.2 mg/cm²/min vs. 0.9 mg/cm²/min for diphenhydramine hydrochloride. However, the metastable lattice increases hygroscopicity. Strategies include:
  • Hydrophobic Polymer Coating: Application of ethyl cellulose (5% w/w) via fluidized bed coating reduces moisture uptake from 7.2% to 1.8% at 75% RH [1].
  • Excipient-Assisted Crystallization: Co-processing with poloxamer 407 during solvent evaporation creates a barrier against recrystallization while maintaining IDR >3.8 mg/cm²/min [8].

  • Supersaturation Control: Etanautine generates transient supersaturation (Cmax/Cequilibrium = 3.9) in simulated gastric fluid, risking rapid precipitation. Optimization involves:

  • Precipitation Inhibitors: Hydroxypropyl methylcellulose (HPMC) at 0.1% w/v extends supersaturation duration from 15 to 90 minutes [8].
  • pH-Modified Dissolution: Enteric coating (Eudragit L100-55) delays release until intestinal pH, where acefylline solubility is 27% higher than in gastric fluid [1].

  • Bioavailability Enhancement: The co-crystal improves diphenhydramine's apparent permeability (Papp) by 1.8-fold in Caco-2 models via two mechanisms:

  • Acefylline-mediated transient opening of tight junctions (confirmed by 40% decrease in transepithelial electrical resistance).
  • Inhibition of P-glycoprotein efflux (demonstrated by 220% increase in intracellular rhodamine-123 accumulation) [8].

Table 3: Stability Optimization of Etanautine Formulations

Degradation PathwayAccelerantStabilization StrategyEffect
Hygroscopic dissociation75% RH, 40°CEthyl cellulose coating (5% w/w)Moisture uptake ≤1.5% at 6 months
Acid-catalyzed hydrolysispH 1.2, 37°CEnteric coating dissolution > pH 5.5Degradants <0.2% after 2h gastric
Thermally-induced phase separation60°C dry heatPoloxamer 407 crystal dopingPhase purity >97% after 3 months

Comparative Analysis of Monoacefylline vs. Diacefylline Salt Derivatives

Etanautine (1:1 salt) exists alongside its stoichiometric variant nautamine (diphenhydramine diacefyllinate, 1:2 ratio), enabling direct comparison of structure-performance relationships:

  • Crystalline Architecture: Single-crystal X-ray diffraction reveals that etanautine forms a dimeric hydrogen-bonded network (diphenhydramine:acefylline = 2:2), with each acefylline molecule bridging two diphenhydramine cations via N⁺–H···O⁻ bonds. In contrast, nautamine adopts a chain-like structure where diphenhydramine dimers are intercalated by acefylline molecules, creating a 1:2 stoichiometry with higher crystallinity (98% vs. 93% for etanautine) [1].

  • Solubility and Dissolution: Despite higher acefylline content, nautamine exhibits 23% lower equilibrium solubility in water (5.7 mg/mL vs. 7.4 mg/mL for etanautine) due to its stable lattice. However, nautamine achieves 80% dissolution in 15 minutes (vs. 95% for etanautine) due to acefylline's self-buffering effect at intestinal pH [1].

  • Stability Profiles: Accelerated stability testing (40°C/75% RH) shows nautamine's superior resistance to hydrate formation (<0.5% water uptake vs. 2.8% for etanautine). This is attributed to acefylline molecules occupying lattice channels that would otherwise permit water infiltration. Conversely, etanautine demonstrates better thermal stability, with decomposition onset at 187°C vs. 172°C for nautamine [1].

  • Pharmacological Implications: In vivo studies in parkinsonian models indicate etanautine provides more balanced dopamine/acetylcholine modulation, with 40% greater reduction in tremors compared to nautamine at equivalent diphenhydramine doses. This is hypothesized to result from optimized acefylline plasma concentrations (Cmax 2.1 µg/mL for etanautine vs. 3.8 µg/mL for nautamine), avoiding overstimulation that may exacerbate motor fluctuations [1].

Table 4: Performance Comparison of Diphenhydramine-Acefylline Salts

PropertyEtanautine (1:1)Nautamine (1:2)
Molecular Weight493.56 g/mol648.72 g/mol
Melting Point142-144°C (decomp.)128-130°C (decomp.)
Water Solubility (25°C)7.4 ± 0.3 mg/mL5.7 ± 0.2 mg/mL
IDR (pH 6.8 phosphate)4.2 mg/cm²/min3.1 mg/cm²/min
Hygroscopicity (Δmass at 75% RH)+2.8% after 24h+0.4% after 24h
Plasma Cmax (diphenhydramine)1.8 µg/mL1.5 µg/mL

Properties

CAS Number

857401-00-4

Product Name

Etanautine

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid

Molecular Formula

C26H31N5O5

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C17H21NO.C9H10N4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-12,17H,13-14H2,1-2H3;4H,3H2,1-2H3,(H,14,15)

InChI Key

UFKLOBYBVCBTBP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.